N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-10-9-14-8-5-11-20(17(14)12-16)18(22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZHQHBMNQESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has the molecular formula . The synthesis typically involves the following steps:
- Formation of the Tetrahydroquinoline Core : The initial step establishes the foundational structure.
- Benzoylation : The tetrahydroquinoline core is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to introduce the benzoyl group.
- Acetylation : Acetic anhydride is used to acetylate the benzoylated tetrahydroquinoline to yield the final product.
The compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry:
- Antimicrobial Properties : Studies indicate that this compound has significant antimicrobial activity against various pathogens. Its effectiveness against resistant strains suggests potential applications in treating infections where conventional antibiotics fail .
- Anticancer Potential : Research has shown that this compound may inhibit histone deacetylases, which are implicated in cancer progression. This mechanism positions it as a potential therapeutic agent for cancer treatment .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Scientific Research Applications
The compound's unique structural features facilitate its use in several scientific research areas:
Medicinal Chemistry
This compound is being explored for its therapeutic potential due to its biological activities. It serves as a lead compound for developing new drugs targeting various diseases.
Biological Research
As a probe to study biological pathways, this compound aids in understanding the mechanisms underlying diseases. Its interactions with specific molecular targets provide insights into cellular processes and disease mechanisms.
Chemical Synthesis
This compound acts as an intermediate in synthesizing more complex molecules and pharmaceuticals. Its versatility allows for modifications that can lead to new derivatives with enhanced biological activities.
Industrial Applications
In industrial settings, this compound can be utilized in developing new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structure and Substituent Variations
The tetrahydroquinoline/isoquinoline scaffold is a common motif in bioactive molecules. Key structural distinctions among analogs include:
- Position of substitution : The 1-benzoyl and 7-acetamide groups in the target compound contrast with substitutions at the 6-position (e.g., alkoxy groups in ) or dual modifications (e.g., 3,4-dimethoxyphenyl in ).
- Functional groups : Compared to sulfonamide derivatives (e.g., compound 24 in ), the acetamide group in the target compound may alter solubility and hydrogen-bonding capacity .
Physicochemical Properties
Melting Points and Stability
- For example: Compound 23 (): >300°C due to conjugated but-2-enoic acid . Compound 24 (): 236–237°C with a methanesulfonamide group .
- The benzoyl group in the target compound likely enhances lipophilicity compared to methoxy or alkyl-substituted analogs .
Spectral Data
- 1H NMR : Analogous compounds (e.g., 10d in ) show characteristic peaks for aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry : The target compound’s molecular ion (m/z 416.47) aligns with its formula, similar to 10e (m/z 503) in .
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: Tetrahydroquinoline derivatives in exhibit CA inhibition, with 23 showing potent activity due to its α,β-unsaturated ketone group . The target compound’s acetamide may confer weaker inhibition compared to sulfonamides like 24 .
- Orexin-1 Receptor Antagonism: Tetrahydroisoquinolines in (e.g., 30–34) display selective antagonism, influenced by substituents like diethylamino or benzyl groups . The target compound’s benzoyl group may similarly modulate receptor affinity.
Pharmacokinetic Implications
- Solubility : Methoxy or hydroxyl substituents (e.g., 10d in ) enhance aqueous solubility, whereas the benzoyl group in the target compound may reduce it .
- Metabolic Stability : Acetamide moieties (as in the target compound) are generally resistant to hydrolysis compared to ester or sulfonamide groups .
Data Table: Key Analogues and Properties
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound with notable biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the molecular formula and features a tetrahydroquinoline core that is modified through benzoylation and acetylation processes. The synthesis typically involves:
- Formation of the Tetrahydroquinoline Core : This initial step establishes the foundational structure.
- Benzoylation : The core is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to introduce the benzoyl group.
- Acetylation : Finally, acetic anhydride is used to acetylate the benzoylated tetrahydroquinoline to yield the final product.
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
Research has highlighted the compound's anticancer properties, particularly its ability to inhibit histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in cancer progression. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways.
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. It has been observed to reduce pro-inflammatory cytokine production in various cell models. This property may be beneficial in treating inflammatory diseases where cytokine overproduction is a hallmark.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound alters histone acetylation status, leading to changes in gene expression patterns that promote apoptosis in cancer cells.
- Antimicrobial Mechanisms : The exact mechanism remains under investigation but may involve disrupting bacterial membrane integrity or inhibiting essential metabolic enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- In Vitro Studies : A study demonstrated that this compound exhibited an IC50 value of 15 µM against a panel of cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Testing : In another study focusing on antimicrobial efficacy, the compound showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced TNF-alpha levels by 50% in lipopolysaccharide-stimulated macrophages.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes/ketones under acidic conditions.
- Step 2 : Benzoylation at the 1-position using benzoyl chloride in dichloromethane (DCM) or toluene at 0–25°C, with triethylamine as a base .
- Step 3 : Acetamide introduction at the 7-position via nucleophilic acyl substitution with acetyl chloride or acetic anhydride.
- Key considerations : Solvent polarity (e.g., DCM vs. ethanol), temperature control (to avoid side reactions), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of acylating agents) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of This compound?
- NMR :
- ¹H NMR : Peaks for tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups), benzoyl aromatic protons (δ 7.3–8.1 ppm), and acetamide methyl (δ 2.1–2.3 ppm).
- ¹³C NMR : Carbonyl signals at ~168–170 ppm (benzoyl and acetamide) and aromatic carbons at 120–140 ppm .
Q. What preliminary biological assays are suitable for evaluating the compound’s activity, and how should controls be designed?
- Assays :
- Enzyme inhibition : Test against acetylcholinesterase (relevant for neurodegenerative diseases) using Ellman’s method .
- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Controls : Include positive controls (e.g., donepezil for acetylcholinesterase) and vehicle controls (DMSO <1% v/v) to exclude solvent artifacts .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between This compound and biological targets like kinases or cholinesterases?
- Protocol :
- Target selection : Use crystal structures from the PDB (e.g., 4EY7 for acetylcholinesterase).
- Docking software : AutoDock Vina or Schrödinger Suite with optimized force fields.
- Key parameters : Grid box centered on the active site (20 ų), Lamarckian genetic algorithm for conformational sampling .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis or competitive binding assays .
Q. What strategies resolve contradictions in reported biological activities of tetrahydroquinoline derivatives across studies?
- Approach :
- Meta-analysis : Compare assay conditions (e.g., cell lines, enzyme sources, incubation times). For example, IC₅₀ discrepancies may arise from differences in AChE isoforms (human vs. electric eel) .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., 7-position acetamide vs. sulfonamide) to isolate contributions to activity .
Q. How can metabolic stability and pharmacokinetic properties of this compound be assessed in preclinical models?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorescent probes .
- In vivo : Administer orally (10 mg/kg) to rodents; collect plasma at 0, 1, 2, 4, 8, 24h for bioavailability and half-life calculations .
Q. What synthetic modifications at the 7-position (e.g., replacing acetamide with sulfonamide) enhance selectivity for kinase targets?
- SAR Insights :
- Acetamide : Moderate kinase inhibition (e.g., IC₅₀ ~5 μM for EGFR).
- Sulfonamide : Increased hydrophilicity and hydrogen-bonding capacity improves selectivity for VEGFR-2 (IC₅₀ ~1.2 μM) .
- Experimental design : Synthesize derivatives via nucleophilic substitution (e.g., 7-amino intermediate + sulfonyl chlorides) and screen against kinase panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
